![molecular formula C18H18N4O B2524701 5-isopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954811-94-0](/img/structure/B2524701.png)
5-isopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“5-isopropyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds has been a topic of interest in the field of medicinal chemistry . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
Molecular Structure Analysis
The molecular structure of triazoles is unique, with two carbon and three nitrogen atoms forming a five-membered aromatic azole chain . The 1H-NMR spectrum of similar compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. For instance, they can effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .
Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary depending on their substituents. For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including triazole-substituted compounds. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- Similarly, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
- Indole derivatives often exhibit antibacterial properties. Investigating the impact of this compound on bacterial strains, including Mycobacterium tuberculosis, could be valuable .
- Carboxyamidotriazole , a calcium channel blocker derived from triazole-containing compounds, has shown promise in cancer treatment . Research into the specific effects of our compound in this context is warranted.
Antiviral Activity
Antibacterial and Antitubercular Activity
Calcium Channel Blocker for Cancer Therapy
If you’d like more information or additional applications, feel free to ask! 😊
Mechanism of Action
Safety and Hazards
Future Directions
Given the versatile biological activities of triazoles, there is a continuous interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are areas of ongoing research .
properties
IUPAC Name |
N,1-diphenyl-5-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13(2)17-16(18(23)19-14-9-5-3-6-10-14)20-21-22(17)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUSRZZSADWJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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